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For researchers, scientists, and drug development professionals, this document provides a

comprehensive guide to the formation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

nanodiscs. Nanodiscs are valuable tools in membrane protein research, offering a native-like

lipid bilayer environment that stabilizes membrane proteins for structural and functional studies.

[1][2][3][4] This protocol outlines the necessary reagents, equipment, and step-by-step

procedures for the successful self-assembly of DLPC nanodiscs.

Nanodiscs are discoidal structures composed of a phospholipid bilayer encircled by two copies

of a Membrane Scaffold Protein (MSP), an engineered version of human apolipoprotein A-1.[2]

[5] The size of the nanodisc is determined by the specific MSP variant used.[2][6] The self-

assembly process is initiated by the removal of detergent from a mixture of MSP,

phospholipids, and a target membrane protein (if applicable).[1][7]

Key Experimental Considerations
Successful nanodisc formation is critically dependent on the molar ratio of Membrane Scaffold

Protein (MSP) to the phospholipid, in this case, DLPC.[1] While optimal ratios often need to be

determined empirically for each specific membrane protein and MSP variant, a general starting

point can be established based on the desired nanodisc size and the properties of the lipid.[2]

Temperature and the method of detergent removal are also crucial parameters that influence

the efficiency of self-assembly.[7]
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Quantitative Data Summary
The following tables summarize key quantitative parameters for the formation of DLPC

nanodiscs, compiled from various established protocols. These values should serve as a

starting point for optimization.

Table 1: Reagent Ratios for DLPC Nanodisc Assembly

Component
Molar Ratio
(MSP:DLPC)

Molar Ratio
(MSP:Target
Protein)

Notes

MSP1D1 1:50 to 1:80
>4:1 (for monomeric

incorporation)

The MSP to lipid ratio

is critical and may

require optimization.

[2] An excess of MSP

over the target protein

is recommended to

ensure incorporation.

[7]

MSP1E3D1 1:130 to 1:180
>4:1 (for monomeric

incorporation)

Larger MSP variants

accommodate a

higher number of lipid

molecules.[1]

Table 2: Experimental Conditions for DLPC Nanodisc Formation
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Parameter Value Notes

Incubation Temperature
Room Temperature (for

DMPC/DLPC)

The incubation temperature

should be near the phase

transition temperature of the

lipid.[8]

Incubation Time (with Bio-

Beads)
Minimum 2 hours

Incubation time can be

extended, for example, up to 4

hours for lipids like POPC.[9]

Final Lipid Concentration 5-20 mM

Maintaining the lipid

concentration within this range

is recommended for efficient

assembly.[9]

Final Cholate Concentration >14 mM

A sufficient cholate

concentration is necessary to

maintain a micellar state

before detergent removal.[7]

Experimental Protocol: Step-by-Step Methodology
This protocol details the formation of "empty" DLPC nanodiscs. The incorporation of a

membrane protein follows the same general procedure, with the protein being added to the

initial mixture.

Materials and Reagents
Membrane Scaffold Protein (MSP), e.g., MSP1D1

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Sodium cholate

Bio-Beads SM-2 or equivalent hydrophobic beads

Standard Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)
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Chloroform

Nitrogen or Argon gas

Vacuum desiccator

Sonicator

Orbital shaker

Size Exclusion Chromatography (SEC) system

Procedure
Lipid Film Preparation:

In a glass tube, dissolve the desired amount of DLPC in chloroform.

Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the

tube to create a thin lipid film on the inner surface.

Place the tube in a vacuum desiccator for at least 4 hours (or overnight) to remove any

residual solvent.[7][9]

Lipid Solubilization:

Prepare a stock solution of 100 mM sodium cholate in the Standard Buffer.

Add the sodium cholate solution to the dried lipid film to achieve the desired final lipid

concentration (typically 50 mM). The molar ratio of cholate to lipid should be at least 2:1.[8]

Vortex and sonicate the mixture in a water bath sonicator until the solution is clear and all

the lipid film has been dissolved.[8][9]

Assembly Mixture Preparation:

In a separate tube, combine the appropriate volumes of the solubilized DLPC, MSP stock

solution, and additional Standard Buffer to achieve the desired final concentrations and

molar ratios (refer to Table 1).
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If incorporating a membrane protein, it should be solubilized in a suitable detergent and

added to this mixture. Ensure the final cholate concentration remains above 14 mM.[7]

Incubate the mixture on ice for at least 15-30 minutes.[10][11]

Detergent Removal and Nanodisc Self-Assembly:

Prepare the Bio-Beads by washing them with methanol and then thoroughly rinsing with

water.[9]

Add the washed, damp Bio-Beads to the assembly mixture. A common ratio is 0.5-0.8

grams of beads per 1 mL of the mixture.[9]

Place the tube on an orbital shaker at room temperature and incubate for a minimum of 2

hours to allow for detergent removal and spontaneous self-assembly of the nanodiscs.[9]

Purification:

After incubation, carefully separate the nanodisc solution from the Bio-Beads. This can be

done by pipetting or passing the mixture through a filter.

Purify the assembled nanodiscs using Size Exclusion Chromatography (SEC). A Superdex

200 or similar column is commonly used.[9]

Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a distinct,

monodisperse peak at a volume corresponding to their size.[8]

Visualizing the Workflow
The following diagrams illustrate the key processes in DLPC nanodisc formation.
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Caption: Experimental workflow for DLPC nanodisc formation.
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Caption: Schematic of a DLPC nanodisc structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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